2-Bromo-m-xylene
Overview
Description
Synthesis Analysis
2-Bromo-m-xylene can be synthesized through multiple routes, including selective oxidation and halogenation reactions. Aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure yields 2-bromoisophthalic acid, while NBS-bromination followed by Sommelet oxidation and potassium permanganate oxidation produces 2-bromo-3-methylbenzoic acid (S. Miyano, H. Fukushima, H. Inagawa, H. Hashimoto, 1986). Another approach involves electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions from o-xylene to create bromo-dicyanonaphthalene derivatives, enhancing the yield through optimized reaction conditions (Yu Wei, 2001).
Molecular Structure Analysis
The molecular structure of 2-bromo-m-xylene and its derivatives has been explored through various spectroscopic methods, including PMR spectra in the presence of HF-SbF5, revealing the formation of stable benzenium ions (D. M. Brouwer, 2010). Additionally, density functional theory (DFT) calculations have been employed to study the vibrational spectra and electronic properties of related compounds, offering insights into their molecular geometries and electronic structures (International Journal of Recent Technology and Engineering, 2019).
Chemical Reactions and Properties
2-Bromo-m-xylene participates in various chemical reactions, forming stable cations in HF-SbF5, and its halogenated derivatives can undergo protonation, indicating a rich reactivity profile suitable for further chemical transformations (D. M. Brouwer, 2010). The compound is also a key intermediate in synthesizing electron-transport materials and conducting polymers through metal-catalyzed coupling reactions (Junxiang Zhang, Sanjeev Singh, D. Hwang, S. Barlow, B. Kippelen, S. Marder, 2013).
Physical Properties Analysis
The physical properties of 2-bromo-m-xylene and its derivatives, such as solubility, melting points, and crystallinity, have been explored to understand their potential applications in materials science. For example, the synthesis of poly(para-phenylene) derivatives demonstrates the compound's role in producing soluble, structurally homogeneous polymers with high degrees of polymerization (M. Rehahn, A. Schlüter, G. Wegner, W. Feast, 1989).
Chemical Properties Analysis
The chemical properties of 2-bromo-m-xylene, including its reactivity in halogenation, oxidation, and coupling reactions, highlight its versatility in organic synthesis. The compound's ability to undergo transformations into various functionalized materials is crucial for developing new materials and chemicals (S. Miyano, H. Fukushima, H. Inagawa, H. Hashimoto, 1986).
Scientific Research Applications
Production of 7-Dehydro-cholesterol Esters : 2-Bromo-m-xylene is utilized in producing 7-dehydro-cholesterol esters, involving treatment of 7-bromo-cholesteryl esters with trialkyl phosphites in boiling xylene (Hunziker & Müllner, 1958).
Synthesis of Tridentate CCC-Pincer Rare-Earth Metal Dibromides : It serves in the synthesis of tridentate CCC-pincer rare-earth metal dibromides (Lv & Cui, 2008).
Synthesizing 2,6-Bis(2-bromoacetyl) Bromobenzene : It acts as a starting material in synthesizing 2,6-bis(2-bromoacetyl) bromobenzene via diazomethane reaction (Luo Qun-li, 2011).
Photosensitizer in Polymer Chemistry : A synthesized dye, xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], has potential as a photosensitizer in polymer chemistry (Kabatc, Jurek, Czech, & Kowalczyk, 2015).
Formation of Benzenium Ions : It forms stable benzenium ions in HF-SbF5, synthesized via a novel and facile route (Brouwer, 2010).
Selective Oxidation : 2-Bromo-m-xylene can be selectively oxidized to 2-bromoisophthalic acid (58%) or 2-bromo-3-methylbenzoic acid (42%) (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMYVYZLMUEVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206230 | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-m-xylene | |
CAS RN |
576-22-7 | |
Record name | 2-Bromo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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